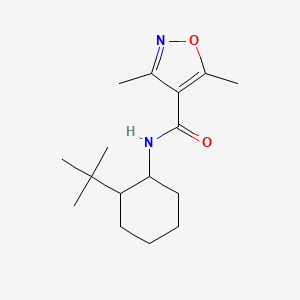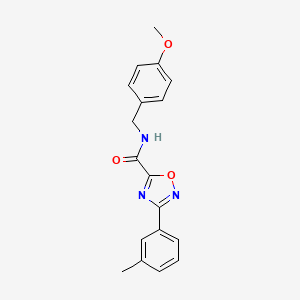
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It has gained significant attention in scientific research due to its potential pharmaceutical properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and topoisomerase II, which are involved in the regulation of inflammation and DNA replication, respectively. The compound has also been shown to modulate the activity of various receptors, including the cannabinoid receptor 2 and the estrogen receptor. Additionally, it has been reported to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and reduce the levels of oxidative stress markers. Additionally, the compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the advantages of using 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one in lab experiments is its potential pharmaceutical properties. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. Additionally, the compound is relatively easy to synthesize using various methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one. One of the directions is to investigate the compound's potential in the treatment of other diseases, including neurological disorders and viral infections. Additionally, further studies are needed to understand the compound's mechanism of action and cellular targets. The development of more efficient and selective synthesis methods for the compound is also an area of future research. Finally, the evaluation of the compound's toxicity and pharmacokinetics is essential for its further development as a potential therapeutic agent.
In conclusion, this compound is a chemical compound with potential pharmaceutical properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, further studies are needed to understand the compound's mechanism of action and cellular targets, as well as its toxicity and pharmacokinetics.
合成法
The synthesis of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been reported using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The Claisen-Schmidt condensation method involves the reaction of 2-methylindole-3-carboxaldehyde with 2-chlorobenzaldehyde in the presence of a base such as potassium hydroxide. The Aldol condensation method involves the reaction of 2-methylindole-3-carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The Michael addition method involves the reaction of 2-methylindole-3-carboxaldehyde with 2-chloroacetophenone in the presence of a base such as potassium carbonate.
科学的研究の応用
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been studied extensively for its potential pharmaceutical properties. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. The compound has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has exhibited antibacterial properties against various strains of bacteria.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-12-18(14-7-3-5-9-16(14)20-12)17(21)11-10-13-6-2-4-8-15(13)19/h2-11,20H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCENMCHWGXLL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5347230.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5347242.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5347256.png)


![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)
![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)
![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)
![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5347344.png)
